3,5-bis(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole
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Overview
Description
The compound 3,5-bis(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole is a synthetic organic molecule characterized by its complex structure, which includes bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 3-(trifluoromethyl)acetophenone.
Formation of Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with 3-(trifluoromethyl)acetophenone in the presence of a base like sodium hydroxide to form an intermediate chalcone.
Cyclization: The chalcone undergoes cyclization with hydrazine hydrate under reflux conditions to form the pyrazoline ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazoline ring, leading to the formation of pyrazole derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the bromine atoms.
Major Products
Oxidation: Pyrazole derivatives.
Reduction: De-brominated products or hydrogenated derivatives.
Substitution: Functionalized pyrazoline derivatives with various substituents replacing the bromine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are studied for their potential therapeutic applications. The presence of trifluoromethyl and bromophenyl groups can enhance the biological activity and pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the bromophenyl groups can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole
- 3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole
- 3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole
Uniqueness
The uniqueness of 3,5-bis(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole lies in the presence of bromine atoms, which can participate in unique chemical reactions and interactions
Properties
Molecular Formula |
C22H15Br2F3N2 |
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Molecular Weight |
524.2 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H15Br2F3N2/c23-17-8-4-14(5-9-17)20-13-21(15-6-10-18(24)11-7-15)29(28-20)19-3-1-2-16(12-19)22(25,26)27/h1-12,21H,13H2 |
InChI Key |
IEMFLKUBAROKGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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